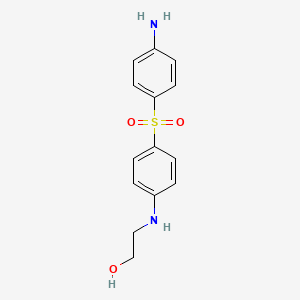

2-(4-Sulfanilylanilino)ethanol

Description

2-(4-Sulfanilylanilino)ethanol is a sulfonamide-derived compound featuring an ethanolamine side chain attached to a 4-sulfanilylaniline core. The ethanolamine moiety enhances water solubility and hydrogen-bonding capacity, which may influence crystallinity and biological interactions.

Properties

CAS No. |

80-02-4 |

|---|---|

Molecular Formula |

C14H16N2O3S |

Molecular Weight |

292.36 g/mol |

IUPAC Name |

2-[4-(4-aminophenyl)sulfonylanilino]ethanol |

InChI |

InChI=1S/C14H16N2O3S/c15-11-1-5-13(6-2-11)20(18,19)14-7-3-12(4-8-14)16-9-10-17/h1-8,16-17H,9-10,15H2 |

InChI Key |

LLBKEUTWJFQRJU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO |

melting_point |

131.0 °C |

Other CAS No. |

80-02-4 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Sulfonamide vs. Hydroxyl (2-(4-Hydroxyanilino)ethanol): The sulfonamide group in this compound confers higher acidity (pKa ~10 for -SO₂NH₂) compared to the hydroxyl group (pKa ~10–12 for -OH). This difference affects solubility and binding interactions, particularly in biological systems .

- Sulfonamide vs. Nitro (2-(4-Amino-3-nitroanilino)ethanol): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and stabilizing negative charges. This contrasts with the sulfonamide’s dual role as an electron-withdrawing and hydrogen-bonding group. Nitro derivatives like HC Red 7 are often used in dyes due to their chromophoric properties .

- Sulfonamide vs. Dimethylamino (2-(2-Amino-4-dimethylanilino)-1-ethanol): The dimethylamino group is electron-donating, increasing the compound’s basicity (pKa ~8–10 for -N(CH₃)₂) and lipophilicity. This makes dimethylamino derivatives more membrane-permeable but less water-soluble than sulfonamides .

Crystallographic and Computational Insights

Crystallography Tools:

The SHELX system (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for resolving hydrogen-bonding networks and crystal packing in sulfonamide derivatives . For example, sulfonamides often form layered structures due to strong intermolecular hydrogen bonds.Structural Validation: Programs like PLATON (mentioned in ) ensure accurate bond lengths and angles, particularly for sulfonamide groups, which exhibit characteristic S-N and S-O distances (~1.63 Å and ~1.43 Å, respectively) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.